2-Bromo-5-fluorobenzene-1-sulfonyl chloride
Overview
Description
2-Bromo-5-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3BrClFO2S and a molecular weight of 273.51 g/mol . It is a colorless to pale yellow crystalline solid that is insoluble in water but soluble in organic solvents such as carbon disulfide and amyl acetate . This compound is primarily used as an intermediate in organic synthesis .
Preparation Methods
2-Bromo-5-fluorobenzene-1-sulfonyl chloride can be synthesized through the chlorination of 2-bromo-5-fluorobenzenesulfonamide . The process involves dissolving 2-bromo-5-fluorobenzenesulfonamide in acetic acid, followed by the addition of phosphorus trichloride and phosphorus oxychloride as chlorinating agents . The reaction mixture is stirred for a specific period, and the product is obtained through filtration and crystallization .
Chemical Reactions Analysis
2-Bromo-5-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: It hydrolyzes in the presence of water to form 2-bromo-5-fluorobenzenesulfonic acid.
Scientific Research Applications
2-Bromo-5-fluorobenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research.
Mechanism of Action
The mechanism of action of 2-bromo-5-fluorobenzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile in substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles . The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used .
Comparison with Similar Compounds
2-Bromo-5-fluorobenzene-1-sulfonyl chloride can be compared with other similar compounds such as:
2-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the bromine atom.
2-Bromo-4-fluorobenzenesulfonyl chloride: Similar but with the fluorine atom in a different position.
2,5-Difluorobenzene-1-sulfonyl chloride: Contains two fluorine atoms instead of one.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both bromine and fluorine atoms in its structure.
Properties
IUPAC Name |
2-bromo-5-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJFSUADOZWKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679333 | |
Record name | 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771-67-5 | |
Record name | 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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